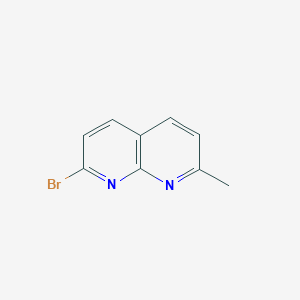

2-Bromo-7-methyl-1,8-naphthyridine

Descripción general

Descripción

2-Bromo-7-methyl-1,8-naphthyridine is a heterocyclic compound belonging to the naphthyridine family. This compound is characterized by the presence of a bromine atom at the second position and a methyl group at the seventh position on the naphthyridine ring. Naphthyridines are known for their diverse biological activities and photochemical properties, making them significant in medicinal chemistry and materials science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-7-methyl-1,8-naphthyridine typically involves the bromination of 7-methyl-1,8-naphthyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems helps in maintaining precise control over reaction conditions, thereby optimizing the production process .

Análisis De Reacciones Químicas

Types of Reactions: 2-Bromo-7-methyl-1,8-naphthyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the naphthyridine ring.

Coupling Reactions: It can undergo coupling reactions like Suzuki-Miyaura and Heck reactions, forming complex molecular architectures.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.

Coupling Reactions: Utilize palladium catalysts and bases like potassium carbonate in solvents such as toluene or dimethylformamide (DMF).

Major Products Formed:

Substitution Reactions: Yield substituted naphthyridines with various functional groups.

Oxidation Reactions: Produce oxidized derivatives of the naphthyridine ring.

Coupling Reactions: Result in biaryl or heteroaryl compounds with extended conjugation.

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that derivatives of 1,8-naphthyridine, including 2-bromo-7-methyl-1,8-naphthyridine, exhibit promising anticancer properties. Studies have shown that certain derivatives can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. For instance, a series of 2-phenyl-7-methyl-1,8-naphthyridine derivatives demonstrated significant cytotoxic activity against MCF7 human breast cancer cells with IC50 values ranging from 1.47 to 7.88 μM, indicating their potential as anticancer agents .

Antimicrobial Activity

The antimicrobial efficacy of naphthyridine derivatives has also been well-documented. Compounds derived from this scaffold have shown activity against a range of bacteria and fungi. For example, certain derivatives were found to be effective against multi-drug resistant strains of Mycobacterium tuberculosis and exhibited antibacterial activity comparable to standard antibiotics like tetracycline . The introduction of bromine at specific positions in the naphthyridine structure has been associated with enhanced antibacterial properties .

Structure-Activity Relationship

Understanding the structure-activity relationship (SAR) of naphthyridine derivatives is crucial for optimizing their biological activity. The presence of substituents at various positions on the naphthyridine ring can significantly influence their pharmacological profiles. For instance, the introduction of different functional groups at the C3 position has been shown to modulate anticancer activity, suggesting that careful design can lead to more potent compounds .

Neurological Disorders

Emerging research highlights the potential application of naphthyridine derivatives in treating neurological disorders such as Alzheimer's disease and depression. Some compounds have demonstrated neuroprotective effects and may serve as leads for developing new treatments targeting these conditions .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of naphthyridine derivatives have been explored in various studies. Some compounds have shown effectiveness in reducing inflammation and pain, indicating their potential use in treating inflammatory diseases .

Synthetic Routes and Scalability

The synthesis of this compound can be achieved through several methods, including Friedlander reactions and other synthetic pathways tailored for producing naphthyridine derivatives efficiently . The scalability of these synthetic methods is crucial for facilitating further research and potential commercialization.

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 2-Bromo-7-methyl-1,8-naphthyridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The bromine atom and the methyl group contribute to its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system under investigation .

Comparación Con Compuestos Similares

- 2-Amino-7-methyl-1,8-naphthyridine

- 2-Chloro-7-methyl-1,8-naphthyridine

- 2-Fluoro-7-methyl-1,8-naphthyridine

Comparison: 2-Bromo-7-methyl-1,8-naphthyridine is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its analogs. For example, the bromine atom can participate in specific halogen bonding interactions, enhancing its binding affinity in biological systems. Additionally, the bromine atom’s size and electron-withdrawing nature influence the compound’s chemical reactivity, making it suitable for specific synthetic applications .

Actividad Biológica

2-Bromo-7-methyl-1,8-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Characterized by a bromine atom at the second position and a methyl group at the seventh position of the naphthyridine ring, this compound has garnered attention for its potential biological activities. Its molecular formula is , with a molar mass of approximately 221.07 g/mol. This article reviews the biological activities associated with this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The unique structure of this compound contributes to its reactivity and biological activity. The presence of a bromine substituent allows for nucleophilic substitution reactions, which are crucial in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 221.07 g/mol |

| Melting Point | Not specified |

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Compounds structurally related to naphthyridines have shown significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth .

- Anticancer Properties : Studies on naphthyridine derivatives suggest potential anticancer effects. For example, some derivatives have demonstrated cytotoxic effects against various cancer cell lines, including non-small cell lung cancer and cervical cancer . The mechanism often involves DNA intercalation and apoptosis induction.

- Neurological Effects : Naphthyridines have been linked to neurological activities, potentially impacting conditions such as anxiety and depression through modulation of neurotransmitter systems .

- Cardiovascular Effects : Some studies suggest that naphthyridine derivatives can influence cardiovascular health by affecting blood pressure and heart rate .

The biological activity of this compound can be attributed to several mechanisms:

- Bromodomain Inhibition : The compound has been shown to interact with bromodomains, which are protein domains that recognize acetylated lysine residues. By inhibiting these domains, it can alter gene expression related to various cellular processes.

- DNA Interaction : Similar to other naphthyridines, this compound may intercalate into DNA strands, disrupting replication and transcription processes in cancer cells .

Case Studies

Several studies highlight the biological efficacy of this compound:

- Anticancer Study : A study investigated the cytotoxic effects of various naphthyridine derivatives on cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against HeLa cells with an IC50 value in the low micromolar range .

- Antimicrobial Efficacy : Another research focused on the antimicrobial properties of naphthyridine derivatives showed that this compound displayed notable activity against Gram-positive bacteria such as Staphylococcus aureus .

Propiedades

IUPAC Name |

2-bromo-7-methyl-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c1-6-2-3-7-4-5-8(10)12-9(7)11-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INKMNSPEIMOGPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.